Thymidine-5'-O-(alpha,beta-methylene)diphosphate (sodium salt)
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Overview
Description
Thymidine-5’-O-(alpha,beta-methylene)diphosphate (sodium salt) is a derivative of thymidine diphosphate. It is known for its role as an inhibitor of thymidine kinase, an enzyme involved in the phosphorylation of thymidine . This compound is hydrolytically stable and has been used in various biochemical and molecular biology applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thymidine-5’-O-(alpha,beta-methylene)diphosphate (sodium salt) is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of thymidine with a phosphonomethylating agent under controlled conditions to introduce the methylene diphosphate group . The reaction conditions often include the use of solvents like water and specific catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of thymidine-5’-O-(alpha,beta-methylene)diphosphate (sodium salt) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Thymidine-5’-O-(alpha,beta-methylene)diphosphate (sodium salt) primarily undergoes substitution reactions due to the presence of the methylene diphosphate group . It is also involved in phosphorylation reactions, where it acts as a substrate or inhibitor .
Common Reagents and Conditions
Common reagents used in reactions involving thymidine-5’-O-(alpha,beta-methylene)diphosphate (sodium salt) include nucleophiles, bases, and specific enzymes like thymidine kinase . The reactions are typically carried out under aqueous conditions with controlled pH and temperature .
Major Products Formed
The major products formed from reactions involving thymidine-5’-O-(alpha,beta-methylene)diphosphate (sodium salt) include phosphorylated nucleotides and other modified nucleosides .
Scientific Research Applications
Thymidine-5’-O-(alpha,beta-methylene)diphosphate (sodium salt) has a wide range of scientific research applications:
Mechanism of Action
Thymidine-5’-O-(alpha,beta-methylene)diphosphate (sodium salt) exerts its effects by inhibiting thymidine kinase, an enzyme that phosphorylates thymidine to thymidine monophosphate . This inhibition disrupts the synthesis of thymidine triphosphate, a crucial component of DNA synthesis . The compound targets the active site of thymidine kinase, preventing the enzyme from catalyzing the phosphorylation reaction .
Comparison with Similar Compounds
Similar Compounds
- Thymidine diphosphate
- Thymidine triphosphate
- 2’-Deoxythymidine 5’-triphosphate
Uniqueness
Thymidine-5’-O-(alpha,beta-methylene)diphosphate (sodium salt) is unique due to its hydrolytic stability and its ability to act as a non-cleavable substrate for DNA polymerase . This makes it particularly useful in studies involving DNA synthesis and repair, where stability and specificity are crucial .
Properties
Molecular Formula |
C11H15N2Na3O10P2 |
---|---|
Molecular Weight |
466.16 g/mol |
IUPAC Name |
trisodium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-(phosphonatomethyl)phosphinate |
InChI |
InChI=1S/C11H18N2O10P2.3Na/c1-6-3-13(11(16)12-10(6)15)9-2-7(14)8(23-9)4-22-25(20,21)5-24(17,18)19;;;/h3,7-9,14H,2,4-5H2,1H3,(H,20,21)(H,12,15,16)(H2,17,18,19);;;/q;3*+1/p-3/t7-,8+,9+;;;/m0.../s1 |
InChI Key |
XRFXVMZGXVGIMM-JUQWFZSASA-K |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(CP(=O)([O-])[O-])[O-])O.[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(CP(=O)([O-])[O-])[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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